4-nitro-N-(1-phenylpropan-2-yl)benzamide
Description
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-nitro-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(11-13-5-3-2-4-6-13)17-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19) |
InChI Key |
WSOFZTPROZAPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Nitrobenzoyl Chloride
The acid chloride route begins with the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride. Commercial availability of 4-nitrobenzoyl chloride (mp 75°C, bp 155°C/20 hPa) simplifies this step. For in situ preparation, refluxing 4-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) under nitrogen atmosphere is standard.
Key Reaction Parameters
-
Stoichiometry: 1.2–2.0 equiv of chlorinating agent
-
Temperature: 40–80°C for 2–6 hours
-
Workup: Removal of excess reagent via rotary evaporation
Amidation with 1-Phenylpropan-2-ylamine
The acyl chloride reacts with 1-phenylpropan-2-ylamine (a secondary amine) in the presence of a base to neutralize HCl:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM or THF |
| Base | Triethylamine (2.0 equiv) |
| Temperature | 0°C → RT, 12–24 h |
| Yield (Literature) | 60–72% |
Steric hindrance from the secondary amine reduces yields compared to primary amines. NMR monitoring (e.g., or ) is recommended to track intermediate phosphonium or acyl chloride species.
Coupling Reagent-Assisted Synthesis
HATU/DIEA-Mediated Coupling
The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) bypasses acyl chloride generation:
Procedure Adapted from Antiviral Agent Synthesis
-
Activation: 4-Nitrobenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIEA (2.5 equiv) in DMF (0.1 M) stirred at RT for 30 min.
-
Amine Addition: 1-Phenylpropan-2-ylamine (1.1 equiv) added dropwise, stirred for 12–18 h.
-
Workup: Dilution with EtOAc, washing with 5% HCl and brine, drying (Na₂SO₄), and column chromatography (20–30% EtOAc/hexanes).
Yield Comparison
N-Chlorophthalimide/Phosphine Activation
An alternative method using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) generates reactive phosphonium intermediates in situ:
-
Intermediate Formation: NCPhth (1.5 equiv) and PPh₃ (1.5 equiv) in anhydrous CH₃CN (0.1 M) stirred at RT for 10 min.
-
Carboxylic Acid Addition: 4-Nitrobenzoic acid (1.0 equiv) added, stirred for 1 h.
-
Amine Coupling: 1-Phenylpropan-2-ylamine (3.0 equiv) added, stirred for 12 h.
Key Advantages
-
Avoids moisture-sensitive acyl chlorides.
-
Higher functional group tolerance due to milder conditions.
Limitations
Mechanistic Insights and Side Reactions
Competing Pathways in Phosphonium-Mediated Synthesis
NMR studies reveal two intermediates during NCPhth/PPh₃ activation:
-
Chloro-phosphonium salt (): Reacts rapidly with carboxylates.
-
Imido-phosphonium salt (): Slower reactivity, leading to acyl phthalimide byproducts.
The ratio of these species depends on the pKₐ of the imide (phthalimide: 8.3 vs. succinimide: 9.5), influencing reaction efficiency.
Steric Effects on Amidation
Secondary amines like 1-phenylpropan-2-ylamine exhibit reduced nucleophilicity due to steric hindrance. Kinetic studies show a 20–30% decrease in yield compared to primary amines under identical conditions. Strategies to mitigate this include:
-
Using excess amine (3.0 equiv).
-
Prolonged reaction times (24–48 h).
-
Polar aprotic solvents (e.g., CH₃CN) to stabilize intermediates.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
NMR (CDCl₃): δ 8.35 (d, J = 8.6 Hz, 2H, Ar-H), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 5.10 (m, 1H, NHCH), 2.95 (dd, J = 13.5, 6.8 Hz, 1H, CH₂), 2.75 (dd, J = 13.5, 6.8 Hz, 1H, CH₂), 1.45 (s, 3H, CH₃).
-
IR : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-N-(1-phenylpropan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
4-nitro-N-(1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylpropan-2-yl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, influencing its activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Physical and Spectral Properties
Insights :
- Aliphatic substituents (e.g., 3-phenylpropyl) generally yield lower melting points due to reduced crystallinity compared to aromatic or heterocyclic substituents (e.g., thiazol-2-yl) .
- Nitro groups consistently show IR absorption at 1348–1539 cm$ ^{-1} $, while amide carbonyls appear near 1680 cm$ ^{-1} $ .
Antiparasitic Activity
- NTB (4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide): Exhibits potent inhibition of Trypanosoma cruzi and Leishmania mexicana (IC$ _{50} $ values in low micromolar range) due to the electron-deficient thiazole ring enhancing target binding .
- This compound: No direct data, but its aliphatic chain may reduce activity compared to NTB by decreasing polarity and target affinity.
Anticonvulsant Activity
- N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide : 3× more potent than phenytoin in maximal electroshock (MES) tests, attributed to halogen and methyl groups improving receptor interactions .
- 4-Nitro-N-(2,6-dimethylphenyl)benzamide : 2× more potent than phenytoin, suggesting steric and electronic effects of substituents are critical .
Anti-Inflammatory Activity
Insights :
- Heterocyclic substituents (thiazole, oxadiazole) enhance biological activity via improved binding interactions.
Q & A
Q. NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), nitro group deshielding effects .
- ¹³C NMR : Carbonyl resonance at ~168 ppm .
Elemental Analysis : Matches calculated C, H, N, O percentages within ±0.3% .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the nitro group:
- Electrostatic Potential Maps : Highlight electrophilic regions for nucleophilic attack .
- Reactivity Predictions : Nitro group reduces electron density on the benzamide ring, influencing regioselectivity in substitution reactions .
- Experimental Validation : Compare DFT-predicted vs. observed reaction outcomes (e.g., nitration vs. bromination) .
Q. What strategies resolve contradictions in biological activity data for benzamide derivatives?
- Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:
- Assay Conditions : Variations in buffer pH, incubation time, or cell lines .
- Purity Artifacts : Impurities >5% skew dose-response curves .
- Resolution Workflow :
Replicate assays under standardized conditions (e.g., pH 7.4, 24h incubation).
Re-purify compounds using preparative HPLC .
Validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Data Contradiction Analysis
Q. Why do reported melting points for benzamide derivatives vary across studies?
- Key Factors :
- Crystallization Solvent : Ethanol vs. acetone alters crystal packing (Δmp up to 15°C) .
- Polymorphism : Metastable vs. stable forms identified via X-ray diffraction .
Synthetic Challenges and Solutions
Q. How to address low yields in benzamide coupling reactions?
- Root Causes :
- Moisture Sensitivity : Acyl chloride degradation in humid conditions .
- Steric Hindrance : Bulky substituents on the amine reduce nucleophilicity .
- Solutions :
- Use molecular sieves or anhydrous solvents .
- Microwave-assisted synthesis (e.g., 50°C, 30 min) enhances reaction efficiency .
Structure-Activity Relationship (SAR) Studies
Q. What functional group modifications enhance the bioactivity of this compound?
- SAR Insights from Analogues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
